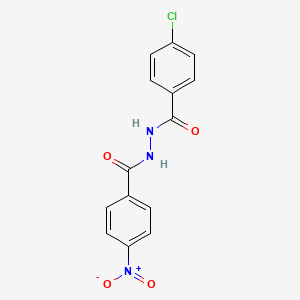![molecular formula C24H16N2O10 B11552297 Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B11552297.png)
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a benzene ring through oxoethyl linkages. The presence of nitro groups and ester functionalities makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE typically involves a multi-step process. One common method includes the esterification of benzene-1,3-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester functionalities can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Reduction: Formation of 1,3-BIS[2-(4-AMINOPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE.
Hydrolysis: Formation of benzene-1,3-dicarboxylic acid and 4-nitrophenylacetic acid.
Scientific Research Applications
1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential as a drug intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester functionalities can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) benzene-1,4-dicarboxylate: Similar structure but with different positioning of the nitrophenyl groups.
Bis(2-ethylhexyl) benzene-1,3-dicarboxylate: Similar ester functionalities but with different alkyl groups.
Properties
Molecular Formula |
C24H16N2O10 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H16N2O10/c27-21(15-4-8-19(9-5-15)25(31)32)13-35-23(29)17-2-1-3-18(12-17)24(30)36-14-22(28)16-6-10-20(11-7-16)26(33)34/h1-12H,13-14H2 |
InChI Key |
KYUYBLOSUOKEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N~2~-[(E)-(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B11552214.png)
![2-bromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-methylphenol](/img/structure/B11552219.png)
![Propan-2-yl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11552223.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11552232.png)
![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552238.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552241.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552249.png)

![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11552274.png)
![4-{[(E)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11552280.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)

